2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Description
2-Bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-chlorophenyl group at position 1 and a 2-bromobenzamide moiety at position 3. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . The bromine atom on the benzamide group and the 3-chlorophenyl substituent contribute to its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-bromo-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O2/c19-15-7-2-1-6-13(15)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-5-3-4-11(20)8-12/h1-10H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYCDYGKKUYYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction using 3-chlorophenylmagnesium bromide in tetrahydrofuran (THF) as a solvent.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications in Pyrazolo[3,4-d]pyrimidinone Derivatives
The following table summarizes key structural analogs and their differences from the target compound:
Electronic and Steric Effects
- Halogen Substituents: The target compound’s 2-bromo substituent is a stronger electron-withdrawing group (EWG) compared to the trifluoromethyl group in , which may enhance hydrogen-bonding interactions but reduce solubility.
- Linker Modifications : Replacing the benzamide group with an acetamide linker (as in and ) reduces aromaticity and may decrease π-π stacking interactions but improve metabolic stability due to reduced steric hindrance .
Biological Activity
2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.8 g/mol. The compound features a bromine atom and a chlorophenyl group, which may influence its biological interactions.
Research indicates that pyrazole derivatives exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrazole compounds act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit Aurora kinases and other receptor tyrosine kinases, which are critical in tumor growth and metastasis .
- Induction of Apoptosis : Compounds structurally related to this compound have been reported to induce apoptosis in cancer cell lines through various signaling pathways .
Anticancer Activity
Several studies have documented the anticancer properties of pyrazole derivatives:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that compounds similar to this compound can significantly reduce cell viability with IC50 values ranging from 26 µM to 49.85 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-bromo-N-[...] | A549 | 26 | Apoptosis Induction |
| Similar Pyrazole Derivative | A549 | 49.85 | Autophagy Induction |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects:
- Cytokine Inhibition : Compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
Case Studies
A notable study highlighted the synthesis and evaluation of various pyrazole derivatives for their biological activities. Among these derivatives, some exhibited promising anticancer effects comparable to established chemotherapeutics. The structure–activity relationship (SAR) analyses indicated that modifications to the pyrazole ring significantly influenced biological activity .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by halogenation and benzamide coupling. Key steps include:
- Core formation : Cyclization of pyrazole precursors with chlorophenyl derivatives under reflux in solvents like ethanol or DMF ().
- Bromination : Introducing the bromine substituent using reagents like N-bromosuccinimide (NBS) under controlled pH and temperature ().
- Coupling reactions : Amide bond formation between the pyrazolo-pyrimidine core and 2-bromobenzamide using coupling agents (e.g., EDCI/HOBt) in anhydrous conditions ().
Optimization : Yield and purity are enhanced by adjusting solvent polarity (e.g., DMF for solubility), catalysts (e.g., triethylamine for acid scavenging), and purification via column chromatography ().
Basic: How is the compound’s structural identity confirmed, and what analytical techniques are critical?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) ().
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at ~500–550 m/z) ().
- X-ray crystallography : For unambiguous confirmation of the pyrazolo-pyrimidine core geometry (if crystals are obtainable) ().
- HPLC : Purity assessment (>95%) using C18 columns and UV detection ().
Basic: What are the compound’s stability and solubility profiles under standard laboratory conditions?
- Stability : Stable at room temperature in dark, dry environments for >6 months. Degrades under prolonged UV exposure or acidic conditions (pH <3) ().
- Solubility : Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (50 mg/mL) or DMF for in vitro assays ().
Methodological note : Pre-formulation studies using dynamic light scattering (DLS) or co-solvent systems (e.g., PEG-400) improve bioavailability ().
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls ().
- Structural verification : Confirm batch purity via HPLC and NMR to rule out degradation products ().
- Dose-response curves : Triplicate experiments with non-linear regression analysis (e.g., GraphPad Prism) ( ).
- Cross-study validation : Compare data with PubChem bioassay entries (CID: [insert if available]) ().
Advanced: How to design structure-activity relationship (SAR) studies to optimize biological efficacy?
Focus on modifying substituents while retaining the pyrazolo-pyrimidine core:
- Bromine position : Compare 2-bromo vs. 3-bromo analogs for target binding affinity ().
- Chlorophenyl substitution : Test meta- vs. para-chloro derivatives to assess steric effects ().
- Benzamide variations : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity ().
Methodology : Synthesize derivatives via parallel synthesis, screen against kinase panels (e.g., EGFR, VEGFR2), and analyze using molecular docking ().
Advanced: What computational tools predict the compound’s pharmacokinetics and target interactions?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3.5) and CYP450 inhibition ().
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyrimidine N1) ().
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories ().
Advanced: How to address low reproducibility in synthetic yields across labs?
Critical factors include:
- Reagent quality : Use freshly distilled DMF or anhydrous solvents to prevent side reactions ().
- Catalyst purity : Ensure EDCI/HOBt is stored under nitrogen to avoid hydrolysis ().
- Reaction monitoring : TLC or inline FTIR to track intermediate formation ().
Protocol sharing : Publish detailed synthetic procedures with exact molar ratios (e.g., 1:1.2 core-to-benzamide ratio) ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
